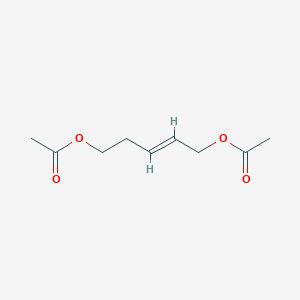
5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline: is a chemical compound with the molecular formula C10H11F2N and a molecular weight of 183.2 g/mol . This compound is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps :
Starting Material: The synthesis begins with 8-bromo-5,6-difluoro-2-methylquinoline.
Reaction Solvent: The starting material is added to a reaction solvent and heated with stirring until dissolved.
Catalyst Addition: Anhydrous sodium acetate and a catalyst are added to the solution.
Hydrogenation: Hydrogen is introduced for the reaction after nitrogen replacement.
Filtration and Evaporation: The reaction mixture is filtered, and the solvent is evaporated to obtain a crude product.
Purification: The crude product is dissolved, extracted, separated, dried, and evaporated to remove the solvent, yielding the refined product.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions and the use of high-performance liquid chromatography for detection and purification .
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of fully reduced tetrahydroisoquinoline derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds .
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: In medicinal chemistry, it serves as a precursor for the development of pharmaceutical agents targeting various diseases .
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products .
Mecanismo De Acción
The mechanism of action of 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or modulator of enzymes and receptors, affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the fluorine and methyl substitutions.
5,6-Difluoro-1,2,3,4-tetrahydroquinoline: A closely related compound with similar fluorine substitutions but different structural configuration.
Uniqueness: 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and bioactivity, making it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H11F2N |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
5,6-difluoro-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C10H11F2N/c1-13-5-4-8-7(6-13)2-3-9(11)10(8)12/h2-3H,4-6H2,1H3 |
Clave InChI |
HCEFWCQTHFNDFS-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C(C1)C=CC(=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12940724.png)





